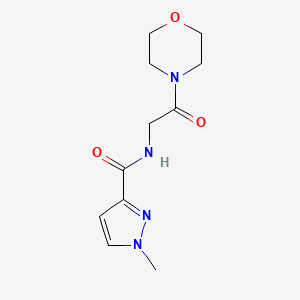
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule inhibitor that targets histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Mocetinostat has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases.
Mécanisme D'action
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which can result in changes in gene expression. This compound has been shown to target specific HDAC enzymes, such as HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide in lab experiments is its specificity for HDAC enzymes. This allows for targeted inhibition of specific HDAC enzymes, which can lead to more precise results. However, one limitation of using this compound is its potential toxicity, as it can also inhibit non-HDAC enzymes. This can lead to off-target effects and potential side effects.
Orientations Futures
There are several future directions for research on 1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its anti-cancer activity. Another area of interest is the study of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is ongoing research on the development of new HDAC inhibitors with improved specificity and reduced toxicity.
Méthodes De Synthèse
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide is synthesized through a multistep process, starting with the reaction of 1-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(morpholin-4-yl)-2-oxoethylamine to form the desired product.
Applications De Recherche Scientifique
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting HDAC enzymes, which can lead to the re-expression of genes that are silenced in cancer cells. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
1-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-14-3-2-9(13-14)11(17)12-8-10(16)15-4-6-18-7-5-15/h2-3H,4-8H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNVDMMFQSPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
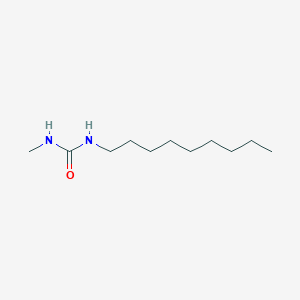

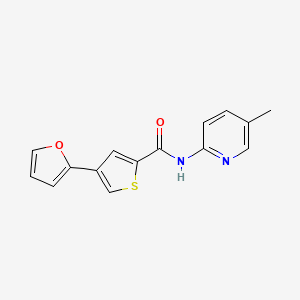
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![N-[4-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]phenyl]acetamide](/img/structure/B7644242.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
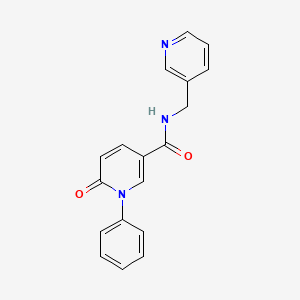
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)
![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
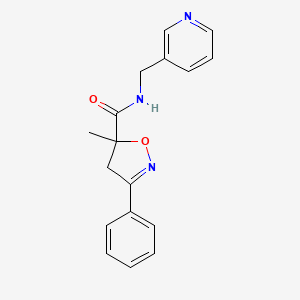
![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)